N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKOPJZQMCTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181561-26-1 | |
| Record name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular weight of N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Technical Monograph: N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Executive Summary
This technical guide profiles N-(2-hydroxy-1-phenylethyl)methanesulfonamide , a functionalized sulfonamide derivative of phenylglycinol. Structurally, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of adrenergic receptor modulators and as a ligand in asymmetric catalysis. This guide details its physicochemical properties, synthetic pathways, and critical handling protocols, emphasizing the suppression of competitive O-sulfonation during synthesis.
Part 1: Structural Elucidation & Molecular Metrics
The molecule consists of a phenylethanolamine backbone where the primary amine is protected by a methanesulfonyl (mesyl) group. It possesses a single chiral center at the benzylic carbon (C1), making stereochemical purity a primary quality attribute.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | N-(2-hydroxy-1-phenylethyl)methanesulfonamide | Derived from 2-amino-2-phenylethanol |
| Molecular Formula | C₉H₁₃NO₃S | |
| Molecular Weight | 215.27 g/mol | Monoisotopic Mass: 215.06 Da |
| PubChem CID | 63183387 | |
| Core Moiety | Phenylglycinol | 2-amino-2-phenylethanol backbone |
| Chiral Center | C1 (Benzylic) | Available as (R)- or (S)- enantiomers |
| H-Bond Donors | 2 | (–OH, –NH–) |
| H-Bond Acceptors | 3 | (–OH, –SO₂–) |
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional groups, highlighting the competition between the amine and hydroxyl groups during functionalization.
Figure 1: Connectivity map of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, highlighting the proximity of the sulfonamide and hydroxyl groups.
Part 2: Synthetic Methodology & Process Control
The synthesis involves the selective N-sulfonation of 2-amino-2-phenylethanol (phenylglycinol) . The critical technical challenge is preventing O-sulfonation (formation of the mesylate ester), which can lead to cyclization into an aziridine or loss of yield.
Reaction Mechanism & Pathway
The amine is more nucleophilic than the alcohol, but in the presence of excess base or high temperatures, the hydroxyl group can react with methanesulfonyl chloride (MsCl).
Figure 2: Synthetic pathway illustrating the kinetic selectivity required to favor N-sulfonation over O-sulfonation.
Validated Synthesis Protocol
This protocol is designed to be self-validating via Thin Layer Chromatography (TLC) monitoring.
Materials:
-
(S)- or (R)-Phenylglycinol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.05 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Solvation: Dissolve phenylglycinol (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Ensure complete dissolution.
-
Base Addition: Add TEA (20 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Low temperature reduces the kinetic energy, favoring the more nucleophilic amine over the oxygen.
-
Electrophile Addition: Add MsCl (10.5 mmol) dropwise over 20 minutes. Critical: Rapid addition causes localized heating, increasing the risk of O-sulfonation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Validation (In-Process Control):
-
Check TLC (Mobile Phase: 5% MeOH in DCM).
-
Observation: The starting amine (polar, stays near baseline) should disappear. The sulfonamide product will have a higher Rf (approx 0.4–0.5).
-
Warning: If a very high Rf spot appears, it may be the N,O-bis-mesylated impurity.
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over Na₂SO₄.
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography.
Part 3: Analytical Characterization
To ensure scientific integrity, the isolated compound must meet the following spectral criteria.
Expected 1H NMR Profile (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl Ring Protons |
| Methine | 4.50 – 4.60 | Multiplet | 1H | Ar-CH -N (Chiral Center) |
| Methylene | 3.70 – 3.90 | Multiplet | 2H | -CH₂ -OH |
| Sulfonyl | 2.50 – 2.70 | Singlet | 3H | -SO₂CH₃ |
| Exchangeable | 5.0 – 5.5 | Broad Singlet | 1H | -NH- (Sulfonamide) |
| Exchangeable | 2.0 – 3.0 | Broad Singlet | 1H | -OH (Alcohol, varies w/ conc.) |
Mass Spectrometry (ESI-MS)
-
Target Ion [M+H]⁺: 216.07 m/z
-
Target Ion [M+Na]⁺: 238.05 m/z[1]
-
Fragmentation Pattern: Loss of water [M+H-18]⁺ is common in phenylethanol derivatives.
Part 4: Pharmaceutical Relevance
This molecule is structurally significant in two primary areas of drug development:
-
Adrenergic Agonists/Antagonists: The 2-amino-1-phenylethanol scaffold is the pharmacophore for many beta-blockers and beta-agonists. The sulfonamide moiety mimics the H-bonding properties of phenolic groups found in neurotransmitters like norepinephrine, but with altered metabolic stability (resistance to COMT/MAO degradation).
-
Chiral Auxiliaries: The enantiopure forms ((R) or (S)) are used to induce chirality in subsequent synthetic steps, particularly in the formation of aziridines or oxazolines.
References
-
PubChem. (n.d.).[2] N-(2-hydroxy-1-phenylethyl)methanesulfonamide (Compound).[1] National Library of Medicine.[2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). N-(1-Phenylethyl)methanesulfonamide (Related Structure).[3][4] PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. PubChemLite - N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S) [pubchemlite.lcsb.uni.lu]
- 2. N-(2-(hydroxymethyl)phenyl)methanesulfonamide | C8H11NO3S | CID 22955815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-N-(1-phenylethyl)methanesulfonamide - SRIRAMCHEM [sriramchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to the History and Discovery of Phenylethyl Methanesulfonamide Intermediates
This guide provides a comprehensive exploration of the historical development and synthetic evolution of phenylethyl methanesulfonamide intermediates. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational discoveries, key chemical transformations, and the strategic rationale behind the evolution of synthetic methodologies for this critical pharmacophore.
Introduction: A Scaffold of Significance
The phenylethyl methanesulfonamide core is a cornerstone in modern medicinal chemistry. Its unique combination of a phenethylamine backbone, responsible for interacting with various biological receptors, and a methanesulfonamide group, which modulates physicochemical properties like solubility and metabolic stability, has made it a privileged scaffold in drug discovery.[1] Pharmaceutical intermediates—the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs)—are the unsung heroes of this process, enabling the efficient and safe production of life-saving drugs.[2] This guide traces the journey of these specific intermediates, from their early inception in the mid-20th century to their role in contemporary, cutting-edge drug synthesis.
The Dawn of an Era: Early Discovery and the Rise of β-Blockers
The story of phenylethyl methanesulfonamide intermediates is intrinsically linked to the revolutionary development of β-adrenergic receptor antagonists (beta-blockers) in the 1960s.[3] Following the characterization of α- and β-adrenoceptors by Raymond P. Ahlquist in 1948, the race was on to develop agents that could selectively block the effects of catecholamines on the heart.[3][4]
In 1960, A. A. Larsen at Mead-Johnson Pharmaceutical synthesized a novel compound: Sotalol.[5] This molecule, chemically known as (RS)-N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide, was one of the first to feature the now-classic phenylethyl methanesulfonamide structure.[5] Initially investigated for its antihypertensive properties, its potent antiarrhythmic effects were later discovered in the 1980s, cementing its place in cardiovascular medicine.[5] The synthesis of Sotalol marked the genesis of a new class of pharmaceutical intermediates and provided the first glimpse into the therapeutic potential of this chemical framework.
The Evolution of a Synthesis: From Classical Methods to Modern Efficiency
The synthetic routes to phenylethyl methanesulfonamide intermediates have evolved dramatically over the past six decades. Early methods were effective but often relied on harsh reagents and produced racemic mixtures, necessitating difficult separations. Modern approaches prioritize efficiency, safety, and stereochemical control.
The Foundational Synthesis: A Racemic Route to Sotalol
The early, classical synthesis of racemic Sotalol established the key chemical transformations required to build the core structure. This multi-step process, typically starting from aniline, laid the groundwork for future innovations.[6]
Key Steps in the Classical Synthesis:
-
Sulfonylation: The synthesis begins with the protection of the amino group of a starting aniline with methanesulfonyl chloride to form the stable N-phenylmethanesulfonamide (methanesulfonanilide). This step is crucial as the methanesulfonamide group is a powerful para-director for subsequent electrophilic aromatic substitution, while also being deactivating, which can help control reactivity.
-
Friedel-Crafts Acylation: The methanesulfonanilide intermediate undergoes Friedel-Crafts acylation, typically with acetyl chloride and a Lewis acid catalyst like aluminum chloride. This installs the acetyl group at the para position, creating the key precursor, 4'-acetylmethanesulfonanilide.[6][7]
-
α-Halogenation: The acetyl group is then brominated at the alpha-position, creating a reactive α-bromo ketone. This intermediate is primed for nucleophilic substitution.
-
Nucleophilic Substitution: The α-bromo ketone is reacted with isopropylamine, which displaces the bromide to form the aminoketone. This step introduces the characteristic side chain of Sotalol.[6]
-
Reduction: Finally, the ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄). This reduction is not stereoselective and thus produces a racemic mixture of (R)- and (S)-sotalol.[6]
Diagram: Classical Synthesis of Racemic Sotalol
Caption: A workflow of the classical, multi-step synthesis of racemic sotalol.
Advancements in Stereoselectivity and Process Safety
While foundational, the classical methods presented significant challenges, namely the lack of stereocontrol and the use of hazardous reagents. The therapeutic activity of many drugs, including Sotalol, resides primarily in a single enantiomer, making the production of enantiomerically pure compounds a major goal.
Modern Synthetic Strategies:
-
Chemoenzymatic Resolution: This powerful technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For instance, a racemic chlorohydrin precursor to Sotalol can be resolved by a lipase that preferentially acylates one enantiomer, allowing the two to be easily separated.[7] This approach offers high enantiomeric purity under mild reaction conditions.
-
Asymmetric Synthesis: Rather than separating enantiomers after the fact, asymmetric synthesis aims to create only the desired enantiomer from the beginning. This is often achieved through the use of chiral catalysts or auxiliaries during key steps like the reduction of the aminoketone intermediate.
-
Continuous Flow Chemistry: Key steps like chlorosulfonation, which are often hazardous in large-scale batch processes due to the use of highly corrosive reagents like chlorosulfonic acid and significant gas evolution, are now being adapted to continuous flow systems. Flow chemistry improves safety by minimizing the volume of hazardous material at any given time and allows for better control over reaction parameters, leading to higher quality intermediates.
Table 1: Comparison of Synthetic Approaches to Sotalol
| Feature | Classical Synthesis (Racemic) | Chemoenzymatic Resolution | Asymmetric Synthesis |
| Starting Material | Aniline / Methanesulfonanilide | Racemic Precursor (e.g., chlorohydrin) | Achiral Precursor |
| Key Reagents | AlCl₃, Br₂, NaBH₄ | Lipase, Acyl Donor | Chiral Catalyst (e.g., Ru-BINAP) |
| Stereocontrol | None (produces racemic mixture) | Excellent (separation of enantiomers) | Excellent (direct formation of one enantiomer) |
| Process Conditions | Often harsh (e.g., strong Lewis acids) | Mild (physiological pH and temp) | Varies, often requires inert atmosphere |
| Key Advantage | Established, well-understood | High enantiopurity, "green" reagents | High atom economy, fewer steps post-synthesis |
| Key Disadvantage | Requires separate resolution step | Requires screening for suitable enzyme | High cost of chiral catalysts |
A Case Study in Modern Synthesis: Tamsulosin Intermediates
Decades after Sotalol, the phenylethyl methanesulfonamide scaffold proved its versatility again with the development of Tamsulosin, an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The synthesis of Tamsulosin showcases highly advanced methods for creating complex chiral intermediates.
A key intermediate in many Tamsulosin syntheses is (R)-5-(2-aminopropyl)-2-methoxy-benzenesulfonamide . Achieving the correct stereochemistry at the amine is critical for the drug's efficacy. Modern syntheses have moved away from classical resolution in favor of more direct biocatalytic methods.
Biocatalytic Transamination:
A state-of-the-art approach utilizes a transaminase enzyme. This method starts with a prochiral ketone precursor, which is converted directly into the desired (R)-amine with very high enantiomeric excess (>99% ee).[6] This single enzymatic step replaces a multi-step chemical sequence, dramatically improving efficiency.
Diagram: Biocatalytic vs. Classical Approach to a Chiral Amine Intermediate
Caption: Comparison of a multi-step classical resolution and a single-step biocatalytic route.
Conclusion: A Legacy of Innovation
The history of phenylethyl methanesulfonamide intermediates is a microcosm of the evolution of pharmaceutical chemistry itself. From the early, landmark synthesis of Sotalol using classical, brute-force methods to the elegant, highly selective biocatalytic and continuous flow processes used for modern drugs like Tamsulosin, the journey reflects a relentless drive for efficiency, safety, and precision. The intermediates, once simple building blocks, are now the products of sophisticated design and engineering. Understanding this history not only provides context for the drugs we have today but also offers a roadmap for developing the next generation of therapeutics built upon this enduring and versatile chemical scaffold.
References
-
Sotalol - Wikipedia. [Link]
-
A new process was developed for the synthesis of (R)-tamsulosin in 4 chemical steps from readily available 4-methoxyphenylacetone using continuous chlorosulfonation and biocatalysis. - ACS Publications. [Link]
-
Discovery and development of beta-blockers - Wikipedia. [Link]
-
Sotalol is a beta-adrenergic blocker used to treat certain types of cardiac arrhythmias. Its... - Homework.Study.com. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. [Link]
-
Beta blocker - Wikipedia. [Link]
-
Beta-Adrenergic receptors, from their discovery and characterization through their manipulation to beneficial clinical application. [Link]
-
A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC. [Link]
-
Early drug discovery and the rise of pharmaceutical chemistry - PubMed. [Link]
-
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. [Link]
-
(PDF) Chlorosulfonation of N-Arylmaleimides - ResearchGate. [Link]
-
API & Pharma Intermediates: Backbone of Drug Development - PYG Lifesciences. [Link]
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- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
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- 4. Sotalol - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of N-(2-hydroxy-1-phenylethyl)methanesulfonamide in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy.[1][2] N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a compound of interest whose utility in pharmaceutical development is fundamentally linked to its dissolution characteristics. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this molecule in a range of organic solvents. While extensive quantitative data for this specific compound is not widely published, this document establishes an authoritative methodology based on first principles and industry-standard protocols. We detail the theoretical underpinnings of solubility, provide a validated experimental workflow using the gold-standard shake-flask method, and offer a logical strategy for solvent selection and data analysis. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible thermodynamic solubility data, which is essential for informed decision-making in formulation, purification, and process chemistry.
Introduction: The Imperative of Solubility Profiling
In modern drug discovery and development, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility.[1] This challenge can severely hinder preclinical testing and lead to inadequate bioavailability in final formulations, ultimately causing promising candidates to fail.[3][4] Understanding the solubility of an API not just in aqueous media but also in a diverse array of organic solvents is paramount. This knowledge is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.
-
Formulation Development: Identifying suitable solvent systems for liquid dosage forms or enabling technologies like amorphous solid dispersions.[5][6]
-
Preclinical Assays: Ensuring complete dissolution in stock solutions for accurate and reliable in vitro and in vivo testing.[3][7]
N-(2-hydroxy-1-phenylethyl)methanesulfonamide (PubChem CID: 63183387) possesses structural features—a hydroxyl group, a sulfonamide moiety, and a phenyl ring—that suggest a complex solubility behavior.[8] This guide aims to demystify this profile by providing a robust, scientifically-grounded approach to its experimental determination.
Physicochemical Properties and Predicted Solubility
A molecule's structure dictates its interactions with different solvents. The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility behavior based on polarity and hydrogen bonding capability.[9][10]
Table 1: Physicochemical Properties of N-(2-hydroxy-1-phenylethyl)methanesulfonamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃S | PubChem[8] |
| Molecular Weight | 215.27 g/mol | PubChem[8] |
| 2D Structure | PubChem[8] | |
| Predicted XlogP | 0.2 | PubChem[8] |
Structural Analysis and Solubility Prediction:
-
Polar Groups: The presence of a primary hydroxyl (-OH) group and a secondary sulfonamide (-NH-S(=O)₂-) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. This strongly suggests an affinity for polar solvents.
-
Non-Polar Group: The phenyl ring (C₆H₅) is non-polar and hydrophobic, which will contribute to solubility in less polar or aromatic solvents.
-
Predicted Behavior: Based on this analysis, N-(2-hydroxy-1-phenylethyl)methanesulfonamide is expected to exhibit higher solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone) through hydrogen bonding and dipole-dipole interactions. Its solubility is predicted to be lower in non-polar solvents like cyclohexane or toluene, where only weaker van der Waals forces would be at play.
The Science of Dissolution: A Thermodynamic Perspective
Solubility is an equilibrium phenomenon governed by thermodynamics. The dissolution of a solid solute in a liquid solvent involves two primary energy changes:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when solute molecules interact with solvent molecules.
The overall enthalpy of dissolution (ΔH_sol) is the balance of these two energies.[11] Dissolution is favored when the solvation energy is comparable to or exceeds the lattice energy. Temperature is a critical factor; for most solids, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature, in accordance with the van 't Hoff equation and Le Châtelier's principle.[11][12]
Experimental Protocol: The Saturation Shake-Flask Method
To obtain true thermodynamic solubility data, the saturation shake-flask method is universally recognized as the gold standard for its reliability and direct measurement of equilibrium.[13][14][15]
Causality Behind the Method
This method is designed to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. Continuous agitation over an extended period ensures that the system reaches this thermodynamic minimum energy state. Subsequent separation of the solid and analysis of the supernatant provide a direct measure of the maximum amount of solute the solvent can hold at a given temperature.
Step-by-Step Experimental Workflow
Materials and Reagents:
-
N-(2-hydroxy-1-phenylethyl)methanesulfonamide (solid, high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, pre-verified for compatibility)
-
Pre-weighed evaporation dishes or vials for gravimetric analysis
Procedure:
-
Preparation: Add an excess amount of solid N-(2-hydroxy-1-phenylethyl)methanesulfonamide to a glass vial. The key to a self-validating protocol is ensuring a visible excess of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[16][17]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation during incubation.[13]
-
Equilibration: Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard, but preliminary experiments should be conducted to confirm the time required to achieve a stable concentration.[13][16][18]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed container. This filtration step is critical to remove any microscopic undissolved particles that would lead to an overestimation of solubility.[13][16]
-
Quantification (Gravimetric Method):
-
Record the total mass of the filtered solution plus the container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point until a constant weight of the dried solute is achieved.[16]
-
Record the final mass of the container with the dried solute.
-
-
Data Analysis:
-
Mass of dissolved solute: (Mass of container + dried solute) - (Mass of empty container).
-
Mass of solvent: (Mass of container + solution) - (Mass of container + dried solute).
-
Solubility Calculation: Express the result in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).
-
Data Presentation and Solvent Strategy
A systematic approach to solvent selection is recommended, spanning a range of polarities and functional groups. The experimentally determined data should be meticulously recorded.
Table 2: Experimental Solubility Data for N-(2-hydroxy-1-phenylethyl)methanesulfonamide at 298.15 K (25 °C) (This table is designed to be populated with experimental results)
| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |
| Methanol | Polar Protic | 32.7 | |||
| Ethanol | Polar Protic | 24.5 | |||
| Isopropanol | Polar Protic | 19.9 | |||
| Acetonitrile | Polar Aprotic | 37.5 | |||
| Acetone | Polar Aprotic | 20.7 | |||
| Ethyl Acetate | Polar Aprotic | 6.0 | |||
| 1,4-Dioxane | Polar Aprotic | 2.2 | |||
| Toluene | Non-Polar | 2.4 | |||
| Cyclohexane | Non-Polar | 2.0 | |||
| Water | Polar Protic | 80.1 |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
Determining the solubility profile of N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a foundational step in its development pathway. While pre-existing comprehensive data may be sparse, a systematic and rigorous experimental approach is essential. The shake-flask method, detailed herein, provides the most reliable means of establishing thermodynamic solubility. The resulting data empowers scientists to make critical, data-driven decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the journey from chemical entity to viable therapeutic agent. This guide provides the necessary theoretical context and practical, validated protocols to generate this crucial dataset with confidence and scientific integrity.
References
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Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MOST Wiedzy. Available from: [Link]
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Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1). CAS Common Chemistry. Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]
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Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available from: [Link]
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Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]. Trends in Sciences. Available from: [Link]
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Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. Available from: [Link]
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The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Available from: [Link]
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Methyl methanesulphonate - Registration Dossier. ECHA. Available from: [Link]
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N-(2-hydroxy-1-phenylethyl)methanesulfonamide. PubChem. Available from: [Link]
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N-(2-hydroxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. Available from: [Link]
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Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available from: [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available from: [Link]
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FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]
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Determination of Solubility by Gravimetric Method. Available from: [Link]
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Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available from: [Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
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Methanesulfonamide, N-(2-phenylethyl)-. US EPA. Available from: [Link]
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Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available from: [Link]
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The importance of solubility and how to collect it using dynamic methods. Available from: [Link]
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Thermodynamic Properties. COMSOL Documentation. Available from: [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]
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Surface Thermodynamic Properties of Styrene–Divinylbenzene Copolymer Modified by Supramolecular Structure of Melamine Using Inverse Gas Chromatography. MDPI. Available from: [Link]
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Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI. Available from: [Link]
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Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal. Available from: [Link]
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Factors Affecting Solubility. BYJU'S. Available from: [Link]
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Solubility. Wikipedia. Available from: [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of N-(2-hydroxy-1-phenylethyl)methanesulfonamide. The described method involves the N-sulfonylation of 2-amino-1-phenylethanol with methanesulfonyl chloride in the presence of a tertiary amine base. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of Sulfonamides
Sulfonamides are a critical class of organic compounds characterized by a sulfonyl group connected to an amine. Their prevalence in pharmaceuticals is remarkable, with applications ranging from antimicrobial and anticancer to diuretic and anti-inflammatory agents.[1] The synthesis of these motifs is a fundamental transformation in drug discovery and development. The classical and most direct method for preparing primary and secondary sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2][3] This electrophilic-nucleophilic reaction is highly reliable but requires careful control of conditions due to the high reactivity and moisture sensitivity of sulfonyl chlorides.[1][3]
This document details a robust protocol for the synthesis of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, a representative secondary sulfonamide. The procedure is grounded in established chemical principles and emphasizes safety, efficiency, and high purity of the final product.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic attack of the primary amine of 2-amino-1-phenylethanol on the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[1] A non-nucleophilic base, triethylamine (TEA), is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1][4]
Caption: Overall reaction for the synthesis of the target sulfonamide.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier/Purity | CAS No. |
| 2-Amino-1-phenylethanol | C₈H₁₁NO | 137.18 | 1.0 eq | ≥98% | 7568-93-6 |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.1 eq | ≥99% | 124-63-0 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.5 eq | ≥99.5%, Anhydrous | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~20 mL/g | Anhydrous | 75-09-2 |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | ACS Grade | 7647-01-0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS Grade | 144-55-8 |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | ACS Grade | 7647-14-5 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade | 7757-82-6 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade | 141-78-6 |
| Hexanes | C₆H₁₄ | 86.18 | As needed | HPLC Grade | 110-54-3 |
Laboratory Equipment
| Equipment | Purpose |
| Round-bottom flask with stir bar | Reaction vessel |
| Ice bath | Temperature control |
| Magnetic stir plate | Agitation |
| Syringes and needles | Reagent addition |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Glass funnel and filter paper | Filtration |
| Flash chromatography system | Product purification |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Standard laboratory glassware | General use |
| Fume hood | Safe handling of volatile/toxic chemicals |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Methanesulfonyl Chloride (MsCl) : Highly toxic, corrosive, and a lachrymator.[5] It reacts violently with water, releasing toxic and corrosive fumes (HCl).[5] Avoid inhalation, ingestion, and skin/eye contact. Always handle with chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6] Ensure an emergency shower and eyewash station are immediately accessible.[6] Spills should be absorbed with inert material like sand or vermiculite; do not use water.[7]
-
2-Amino-1-phenylethanol : Causes skin, eye, and respiratory irritation.[8][9] Avoid contact and inhalation.
-
Triethylamine (TEA) : Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM) : Volatile and a suspected carcinogen. Handle with care to minimize exposure.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale of 2-amino-1-phenylethanol.
Reaction Setup and Execution
-
Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (1.37 g, 10.0 mmol, 1.0 eq.).
-
Dissolution : Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Base Addition : Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 eq.) to the solution.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C. Causality: This step is critical to control the exothermic nature of the sulfonylation reaction and to minimize potential side reactions.[1]
-
Reagent Addition : Slowly add methanesulfonyl chloride (0.85 mL, 1.26 g, 11.0 mmol, 1.1 eq.) dropwise to the cooled, stirring solution over 15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-16 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes. The product should be less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible by UV light or staining.[1][3]
Workup and Isolation
-
Quenching : Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel. Dilute with an additional 50 mL of DCM.
-
Aqueous Wash : Add 50 mL of deionized water and shake gently. Separate the organic layer. Rationale: The initial water wash removes the bulk of the triethylammonium chloride salt.
-
Acid Wash : Wash the organic layer with 1 M HCl (2 x 50 mL). Rationale: This step removes any remaining triethylamine base.
-
Base Wash : Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL). Rationale: This neutralizes any residual HCl.
-
Brine Wash : Wash the organic layer with saturated NaCl (brine) solution (1 x 50 mL). Rationale: This removes residual water from the organic phase before drying.
-
Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3] Swirl the flask and let it stand for 15-20 minutes. The Na₂SO₄ should appear free-flowing.
-
Concentration : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
Purification
-
Method Selection : The crude product can be purified by either flash column chromatography or recrystallization.
-
Flash Column Chromatography :
-
Adsorb the crude product onto a small amount of silica gel.
-
Load it onto a silica gel column packed in hexanes.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization :
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization
The identity and purity of the final product, N-(2-hydroxy-1-phenylethyl)methanesulfonamide, should be confirmed using standard analytical techniques.
-
¹H NMR : Expect characteristic peaks for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (-CH(NH)-), the methylene protons (-CH₂OH), the methyl protons of the sulfonyl group (singlet, ~2.8-3.0 ppm), and the NH and OH protons (broad singlets).
-
¹³C NMR : Expect signals corresponding to the aromatic carbons, the methine and methylene carbons of the side chain, and the methyl carbon of the methanesulfonyl group.
-
FT-IR (cm⁻¹) : Look for characteristic absorption bands for O-H stretch (~3400-3500), N-H stretch (~3300), C-H aromatic (~3000-3100), C-H aliphatic (~2800-3000), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1320 and ~1150).[10]
-
Mass Spectrometry (MS) : Confirm the molecular weight of the compound. The expected monoisotopic mass is 215.06 g/mol .[11] Look for the [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive MsCl (hydrolyzed).2. Insufficient base.3. Water in reaction mixture.[3] | 1. Use a fresh bottle of MsCl.2. Ensure 1.2-1.5 equivalents of base are used.3. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Di-sulfonated Byproduct | 1. Reaction temperature too high.2. Prolonged reaction time after completion.[3] | 1. Maintain 0 °C during MsCl addition.2. Monitor reaction closely by TLC and work up promptly upon completion. |
| Significant Amount of Starting Amine Remains | 1. Insufficient MsCl.2. Reaction time too short. | 1. Use a slight excess of MsCl (1.05-1.1 eq.).2. Allow the reaction to stir longer, continuing to monitor by TLC. |
| Product is an Oil and Won't Crystallize | 1. Presence of impurities.2. Product is inherently non-crystalline or has a low melting point. | 1. Purify by flash column chromatography.2. If pure, attempt to form a salt or use as is if purity is acceptable. |
References
-
Vertex AI Search. (2026). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. 6
-
Baranczak, A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. 2
-
Fisher Scientific. (2023). SAFETY DATA SHEET - (±)-2-Amino-1-phenylethanol. 8
-
Roy, K. et al. (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. 4
-
Sdfine. (n.d.). METHANESULPHONYL CHLORIDE Safety Data Sheet. Link
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Link
-
BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. 3
-
NOAA. (n.d.). METHANESULPHONYL CHLORIDE - CAMEO Chemicals. 7
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. 9
-
International Chemical Safety Cards (ICSCs). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE. 5
-
Fisher Scientific. (2025). SAFETY DATA SHEET - (R)-(-)-2-Amino-1-phenylethanol. 12
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. 9
-
Sigma-Aldrich. (n.d.). 2-Amino-1-phenylethanol 98%. Link
-
BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. 1
-
PubChemLite. (n.d.). N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S). 11
-
BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. 1
-
PubChemLite. (n.d.). N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S). 11
-
Chmel, N. & Gurnani, P. (2013). Methanesulfonylation of phthalic anhydride protected phenylglycinol. ChemSpider Synthetic Pages. 13
-
Ju, L. & Bode, J. W. (2010). Amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids. Organic Syntheses Procedure. 14
-
Al-Ghorbani, M. et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. 15
-
Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride. 16
-
Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. 17
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. 18
-
Khan, I. et al. (2013). Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. PubMed. 19
-
Al-Masoudi, N. A. et al. (2013). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Scholars Research Library. 10
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. 20
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Title: A Comprehensive Guide to the Scalable Manufacturing of N-(2-hydroxy-1-phenylethyl)methanesulfonamide: From Bench to Pilot Plant
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides a detailed technical guide for the synthesis and scale-up of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, a key intermediate in pharmaceutical development. We move beyond a simple recitation of steps to elucidate the underlying chemical principles and process engineering considerations essential for a successful transition from laboratory-scale synthesis to pilot-plant production. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are tasked with developing robust, safe, and efficient manufacturing processes. We will cover laboratory-scale protocols, critical process parameters for scale-up, in-depth analytical methodologies, and troubleshooting strategies.
Introduction: Strategic Importance and Synthesis Overview
N-(2-hydroxy-1-phenylethyl)methanesulfonamide and its derivatives are important structural motifs in medicinal chemistry. The sulfonamide functional group is a bioisostere for other functionalities and is present in a wide array of therapeutic agents, valued for its chemical stability and ability to engage in hydrogen bonding.[1] The successful and reproducible synthesis of this intermediate at scale is a critical step in the drug development pipeline.[2]
The most direct and industrially viable synthetic route involves the N-sulfonylation of a primary amine, in this case, 2-amino-1-phenylethanol, with methanesulfonyl chloride (MsCl). This reaction is well-established and proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] A non-nucleophilic base is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[3][4]
The Core Reaction: N-Sulfonylation
The fundamental transformation is the reaction between 2-amino-1-phenylethanol and methanesulfonyl chloride. The choice of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, is critical; it must be strong enough to scavenge the generated HCl without competing as a nucleophile.
Sources
Technical Application Note: Solvent Engineering for N-(2-hydroxy-1-phenylethyl)methanesulfonamide Transformations
Executive Summary
N-(2-hydroxy-1-phenylethyl)methanesulfonamide represents a critical scaffold in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide) and chiral resolving agents.[1] Its structure—comprising a lipophilic phenyl ring, a polar sulfonamide (
This guide provides a rationale for solvent selection based on three primary reaction pathways: Cyclization (Aziridination) , N-Alkylation , and Oxidation .[1] We prioritize chemoselectivity, reaction kinetics, and green chemistry compliance (replacing DCM/DMF where feasible).
Part 1: Physicochemical Profiling & Solubility
The molecule exhibits "Schizophrenic Solvation" behavior: the phenyl ring requires dispersion interactions, while the sulfonamide and hydroxyl groups require hydrogen bonding capability.[1]
Table 1: Predicted Solubility & Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Primary Reaction Media. Ideal for alkylations and nucleophilic substitutions.[1] High boiling points complicate workup.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Good (50-80 mg/mL) | Crystallization/Workup. Good for dissolving crude, but nucleophilic nature interferes with electrophilic activations (e.g., mesylation).[1] |
| Chlorinated | DCM, Chloroform | Good (40-60 mg/mL) | Traditional Media. Standard for oxidations and activations (MsCl).[1] Green Alert: Replace with EtOAc or 2-MeTHF where possible.[1] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate (20-40 mg/mL) | Key Synthetic Media. Excellent for Mitsunobu and reduction reactions.[1] 2-MeTHF is the preferred green alternative.[1] |
| Non-Polar | Toluene, Hexanes, Heptane | Poor (<5 mg/mL) | Anti-Solvent. Used to precipitate the product during crystallization or remove non-polar impurities.[1] |
| Aqueous | Water, Brine | Sparingly (<1 mg/mL) | Biphasic Systems. Soluble only at pH > 11 (as sulfonamide anion). Useful for extractive workups.[1] |
Part 2: Reaction-Specific Solvent Selection[1]
Scenario A: Cyclization to N-Sulfonyl Aziridines
Objective: Intramolecular displacement of the hydroxyl group to form a strained aziridine ring.[1] Mechanism: Activation of alcohol (leaving group formation) followed by intramolecular nucleophilic attack by the sulfonamide nitrogen.[1]
-
Preferred Solvent: THF (Anhydrous) or Toluene .[1]
-
Why:
Scenario B: Chemoselective N-Alkylation
Objective: Attaching an alkyl group to the sulfonamide nitrogen (e.g., Dofetilide synthesis) without O-alkylation.[1]
Mechanism: Deprotonation of the sulfonamide (
-
Preferred Solvent: Acetone or Acetonitrile (MeCN) .[1]
-
Alternative (Green): 2-Butanone (MEK) .[1]
-
Why:
-
Dielectric Constant: High enough to support the potassium carbonate (
) suspension and stabilize the transition state.[1] -
Selectivity: Unlike DMF/DMSO, ketones/nitriles are less likely to promote O-alkylation of the free alcohol due to tighter ion pairing.[1]
-
Processing: Low boiling points allow easy removal, avoiding the high-temp distillation required for DMF.[1]
-
Scenario C: Oxidation to N-Sulfonyl Phenylglycinal
Objective: Converting the alcohol to an aldehyde without over-oxidation or racemization.[1] Mechanism: Swern or IBX oxidation.[1]
-
Preferred Solvent: DMSO (for IBX) or DCM (for Swern).[1]
-
Green Alternative: Ethyl Acetate (EtOAc) with IBX (suspension).[1]
-
Why:
-
IBX/DMSO: Homogeneous reaction, very mild, preserves the chiral center (alpha to the phenyl ring).
-
EtOAc: IBX can be used as a suspension; the product remains in solution while reduced IBA precipitates, simplifying filtration.[1]
-
Part 3: Visualization & Logic
Figure 1: Solvent Decision Tree (Graphviz)[1]
Caption: Decision matrix for solvent selection based on reaction pathway, prioritizing green chemistry and workup efficiency.
Part 4: Detailed Experimental Protocols
Protocol 1: Green Cyclization to N-Mesyl Aziridine (Mitsunobu)
This protocol replaces the traditional DCM route with Toluene to facilitate byproduct removal.[1]
Reagents:
-
Substrate: 1.0 eq
-
Triphenylphosphine (
): 1.2 eq[1] -
DIAD (Diisopropyl azodicarboxylate): 1.2 eq[1]
-
Solvent: Toluene (anhydrous, 10 V)
Step-by-Step:
-
Charge: Add Substrate and
to the reactor containing Toluene under atmosphere. Stir until dissolved (warm to 35°C if necessary, then cool to 0°C). -
Addition: Add DIAD dropwise over 30 minutes, maintaining internal temperature
. Note: Exothermic reaction. -
Reaction: Allow to warm to 20-25°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Checkpoint: Starting material (
) disappears; Aziridine ( ) appears.[1]
-
-
Workup (The "Self-Validating" Step):
Protocol 2: Chemoselective N-Alkylation
Optimized for N- vs O-selectivity using Phase Transfer Catalysis principles.
Reagents:
-
Substrate: 1.0 eq
-
Alkyl Halide (e.g., Iodomethane or complex halide): 1.1 eq
-
Base:
(powdered, anhydrous): 2.0 eq -
Solvent: Acetone (Reagent Grade, 15 V)
Step-by-Step:
-
Slurry: Suspend Substrate and
in Acetone. Stir at reflux ( ) for 30 minutes to ensure deprotonation of the sulfonamide. -
Addition: Add Alkyl Halide.
-
Reflux: Stir at reflux for 12-18 hours.
-
Validation: Take an aliquot, filter, and run HPLC/TLC.
-
Workup:
References
-
Pfizer Inc. (2000).[1] Tikosyn (Dofetilide) Prescribing Information. U.S. Food and Drug Administration.[1] [Link]
-
Yamaki, T., et al. (2024).[1] "Solvent selection based on a conceptual process design...". Green Chemistry. [Link][1]
-
Diorazio, L., et al. (2016).[1] "Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents". Organic Process Research & Development. [Link][1]
-
Srivastava, A., & Ha, H. J. (2022).[1] "Regioselective ring opening of aziridine for synthesizing azaheterocycle". Frontiers in Chemistry. [Link][1]
-
De Luca, L., & Giacomelli, G. (2008).[1][2] "An Easy and Handy Synthesis of Sulfonamides". Journal of Organic Chemistry. [Link][1]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Sulfonamide Derivatives
Subject: Diagnostic and Remediation Protocols for Low
Introduction
In the development of sulfonamide-based pharmacophores (e.g., carbonic anhydrase inhibitors, HIV protease inhibitors), maintaining high enantiomeric excess (
This guide bypasses general advice to target the specific mechanistic failures unique to sulfonamide chemistry, particularly focusing on Ellman’s sulfinamide auxiliary (the industry standard for chiral amine/sulfonamide synthesis) and asymmetric catalysis .
Module 1: Diagnostic Triage (The "Is it Real?" Test)
Before optimizing reaction conditions, we must determine if the low
Diagnostic Workflow
}
Figure 1: Decision matrix for isolating the root cause of low enantiomeric excess.
Module 2: Synthetic Troubleshooting
Scenario A: The Ellman Auxiliary Route (Imine Condensation)
The most common route to chiral sulfonamides involves condensing a ketone/aldehyde with tert-butanesulfinamide (Ellman’s auxiliary), followed by diastereoselective addition and auxiliary removal.
Q: My
Root Cause 1: Ti(OEt)4 Quality & Moisture The condensation requires Titanium(IV) ethoxide. It serves two roles: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
-
The Failure: If your
is cloudy or has white precipitate, it is partially hydrolyzed. The water generated by the condensation is not scavenged, leading to hydrolysis of the imine back to the ketone, which then undergoes non-selective background nucleophilic addition. -
The Fix: Use only clear, colorless
. If in doubt, distill it or buy a fresh bottle.
Root Cause 2: The "Mismatched" Transition State
-
The Failure: If you are adding a chiral nucleophile to the chiral sulfinyl imine, you may have a "mismatched" pair where the inherent facial bias of the nucleophile fights the directing group of the sulfinamide.
-
The Fix: Switch the enantiomer of the sulfinamide auxiliary (
to or vice versa) to find the "matched" case.
Root Cause 3: Temperature Control
-
The Failure: Running the addition at 0°C or RT often erodes selectivity.
-
The Fix: The standard protocol requires -78°C . The rigid cyclic transition state (Zimmerman-Traxler model) required for high
loosens at higher temperatures.
Scenario B: Asymmetric Catalysis (Hydrogenation/Transfer Hydrogenation)
Q: I am reducing a cyclic sulfonamide imine and the
Root Cause: Catalyst Poisoning & Non-Linear Effects Sulfonamides are strong coordinating groups (N and O donors). They can bind to the metal center (Rh, Ru, Ir) and poison the catalyst or form inactive aggregates.
-
The Fix:
-
Substrate Purity: Ensure the precursor is free of halides or sulfur impurities from previous steps.
-
Pressure: Increase
pressure. Higher turnover frequency (TOF) often outcompetes the non-selective background reaction. -
Additives: Try adding mild acids (e.g., acetic acid) to protonate the product amine, preventing it from inhibiting the catalyst.
-
Comparison of Optimization Levers:
| Variable | Impact on Sulfonamide | Recommendation |
| Solvent | High (Coordination effects) | DCM or THF for Ellman; MeOH/TFE for Hydrogenation. |
| Concentration | Medium | 0.1M - 0.2M is standard. Too dilute = slow reaction (racemic background takes over). |
| Lewis Acid | Critical (Ellman) | |
| Temperature | Critical | Nucleophilic addition: -78°C. Imine formation: Reflux ok. |
Module 3: Post-Synthetic Factors (Racemization)
Q: The reaction showed high
The Issue: Acidic
Mechanism of Failure:
-
Basic Workup: Using strong bases (NaOH, KOH) during workup or purification can deprotonate the
-carbon, leading to transient enolization and racemization. -
Acidic Hydrolysis: When removing the Ellman auxiliary (sulfinyl group) with HCl/MeOH, if the temperature is too high or the time too long, the stereocenter can epimerize.
Protocol: Stability Check
-
Take a small aliquot of your enantiopure product.
-
Dissolve in your workup solvent/buffer system.
-
Stir for 2 hours at RT.
-
Re-analyze by chiral HPLC.
-
If
drops: Switch to neutral workup (saturated ) or flash chromatography on neutralized silica (pre-wash silica with 1% ).
-
Module 4: Analytical Validation (HPLC/SFC)
Q: I see a single peak, but I suspect it's not resolved.
Sulfonamides are notorious for "sticking" to amylose/cellulose columns due to hydrogen bonding, causing peak broadening that masks the minor enantiomer.
Troubleshooting Guide:
-
The "Racemic Standard" Rule: You cannot calculate
without a confirmed separation of the racemic mixture. If you synthesized the chiral product directly, you must intentionally make the racemate (using non-chiral reagents) to validate the HPLC method. -
Peak Tailing:
-
Cause: Interaction between the sulfonamide NH and residual silanols on the column.
-
Fix: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This suppresses the ionization of the sulfonamide and sharpens the peaks.
-
-
Column Selection:
-
First Choice: Chiralpak IA/IB (Immobilized). Allows the use of DCM/THF to solubilize polar sulfonamides.
-
Second Choice: Chiralpak AD-H (Amylose). Classic, but restricted to Alkanes/IPA.
-
Analytical Optimization Loop
}
Figure 2: HPLC method development loop for polar sulfonamide derivatives.
References
-
Ellman, J. A., et al. (2016).[1] Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. Journal of Organic Chemistry.
-
Kano, T., & Maruoka, K. (2019).[2] Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society.[2]
-
BenchChem Technical Support. (2025). Improving Enantiomeric Excess in Asymmetric Synthesis: Troubleshooting Guide.
-
Sigma-Aldrich. (n.d.). Ellman's Sulfinamides: Technical Bulletin and Application Guide.
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Journal of Organic Chemistry.
Sources
Removing impurities during the isolation of N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Executive Dashboard: Molecule & Impurity Profile
Before initiating troubleshooting, confirm your target parameters.[1] This guide addresses the selective sulfonylation of Phenylglycinol to yield N-(2-hydroxy-1-phenylethyl)methanesulfonamide .[1]
| Parameter | Specification / Property |
| Target Molecule | N-(2-hydroxy-1-phenylethyl)methanesulfonamide |
| CAS Registry | 55332-37-1 (Generic/Racemic) / 115256-11-6 (Related Dofetilide Intermediates) |
| pKa (Sulfonamide NH) | ~10.5 (Weakly Acidic) |
| Solubility Profile | Soluble in: EtOAc, THF, NaOH (aq).[1][2] Insoluble in: Hexanes, Water (neutral/acidic).[1] |
| Critical Impurity A | O-Mesylate: N-(2-((methylsulfonyl)oxy)-1-phenylethyl)methanesulfonamide |
| Critical Impurity B | Bis-Sulfonamide: N-(2-hydroxy-1-phenylethyl)-N-(methylsulfonyl)methanesulfonamide |
| Critical Impurity C | Starting Material: 2-amino-2-phenylethanol (Phenylglycinol) |
Interactive Troubleshooting Modules
Module A: The "O-Mesyl" Impurity (Regioselectivity Failure)
Symptom: HPLC shows a major peak at RRT ~1.2-1.[1]4. Mass spec shows M+78 (indicating a second mesyl group).[1] Yield is low.[1][3]
Root Cause: The hydroxyl group (-OH) competes with the amine (-NH2) for the methanesulfonyl chloride (MsCl).[1] While amines are more nucleophilic, excess base or high temperatures (>0°C) promote O-sulfonylation.[1]
The "Rescue" Protocol (Chemical Logic): Do not discard the batch. Sulfonate esters (O-Ms) are far more labile (prone to hydrolysis) than sulfonamides (N-Ms).[1] You can selectively hydrolyze the impurity back to the desired product.[1]
Step-by-Step Rescue:
-
Dissolution: Dissolve the crude oil/solid in THF (5 vol).
-
Hydrolysis: Add 2M NaOH (aq) until pH > 12.
-
Agitation: Stir at room temperature for 1-2 hours. Monitor by TLC/HPLC.
-
Workup:
Module B: "Oiling Out" During Crystallization
Symptom: Upon cooling, the product separates as a gum or oil rather than a crystalline solid.
Root Cause:
-
Supersaturation: Cooling too fast traps impurities that lower the melting point.[1]
-
Residual Solvent: Traces of THF or EtOAc prevent lattice formation.[1]
-
Impurity Profile: Presence of >2% unreacted amine acts as a chaotic disruptor.[1]
Corrective Protocol (Solvent Switch): The "Drip-Feed" Antisolvent Method.[1]
-
Evaporation: Strip the crude to a hard foam/oil to remove all reaction solvents.[1]
-
Primary Solvent: Dissolve in minimal hot Isopropyl Alcohol (IPA) (approx. 60°C).
-
Seeding: Add seed crystals (0.1% wt) at 45°C. If no seeds exist, scratch the glass wall.
-
Antisolvent: Add n-Heptane dropwise until slight turbidity persists.[1]
-
Cooling Ramp: Cool to 20°C over 4 hours (5°C/hour). Do not crash cool.
Module C: Persistent Starting Material (Phenylglycinol)
Symptom: TLC shows a baseline spot (ninhydrin active).[1]
Root Cause: Incomplete reaction due to HCl scavenging failure.[1] As MsCl reacts, it produces HCl, which protonates the remaining amine, rendering it unreactive.[1]
Immediate Fix: Perform an Acidic Wash during the workup.[1]
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for isolating the pure sulfonamide based on the specific impurity profile detected.
Figure 1: Decision tree for impurity removal based on chemical properties (Acidity/Basicity and Hydrolytic Stability).[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Pyridine as both solvent and base to improve selectivity? A: While Pyridine is a standard base for sulfonylations, it often leads to difficult removal during workup (trapped in the crystal lattice).[1] We recommend a biphasic system (DCM/Water) with Sodium Carbonate or Triethylamine (TEA) in DCM at -5°C. The lower temperature is the critical variable for N-selectivity over O-selectivity [1].[1]
Q2: My product has a pink/reddish hue. Is this a chemical impurity? A: This is typically due to trace oxidation of the phenol/phenyl ring or trace iron from reagents.
-
Fix: Treat the hot IPA solution with Activated Carbon (Charcoal) for 15 minutes before the antisolvent addition. Filter through Celite while hot.[1]
Q3: Why is the melting point broad (e.g., 85-92°C instead of sharp)? A: A broad range indicates solvate formation or O-mesyl contamination.[1]
-
Test: Run a proton NMR. Look at the protons on the carbon adjacent to the oxygen (CH2-O).[1]
Q4: Is the reaction sensitive to water? A: Yes. MsCl hydrolyzes rapidly in water to form Methanesulfonic acid (MsOH).[1] If your solvent (DCM/THF) is "wet," you will consume MsCl, leaving unreacted amine.[1] Always use anhydrous solvents and keep the MsCl equivalent slightly higher (1.1 eq) if strictly anhydrous conditions cannot be guaranteed.[1]
References
-
Yoshida, Y., et al. (1999).[1][7] "Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base." Synthesis, 1999(10), 1633-1636.[1]
-
Pfizer Inc. (2000).[1] "Dofetilide (Tikosyn) Prescribing Information & Chemistry." Drugs.com.[1]
-
Humphrey, A. M., & Horgan, D. E. (2017).[8][1] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [8][1]
-
BenchChem. (2025).[1][3] "Technical Support: N-Phenylmethanesulfonamide Crystallization."
For further assistance, submit a ticket with your current HPLC chromatogram and 1H-NMR data.[1]
Sources
- 1. Dofetilide - Wikipedia [en.wikipedia.org]
- 2. Dofetilide: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]
- 6. ccjm.org [ccjm.org]
- 7. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
- 8. DSpace [cora.ucc.ie]
Resolving solubility issues of N-(2-hydroxy-1-phenylethyl)methanesulfonamide in aqueous media
Topic: Resolving aqueous solubility issues for N-(2-hydroxy-1-phenylethyl)methanesulfonamide Target Audience: Researchers, scientists, and drug development professionals
Compound Profiling & The Causality of Poor Solubility
The molecule contains a lipophilic phenyl ring, a hydrogen-bonding hydroxyl group, and a secondary methanesulfonamide moiety. Its poor aqueous solubility at physiological pH is governed by two primary thermodynamic barriers:
-
High Crystal Lattice Energy: The molecule forms a rigid intermolecular hydrogen-bonding network between the hydroxyl donor/acceptor and the sulfonamide oxygen/nitrogen atoms. Water must break these bonds to solvate the molecule, requiring a high energy input.
-
Hydrophobic Exclusion: The phenyl ring disrupts the highly ordered hydrogen-bond network of bulk water, leading to a high thermodynamic penalty for solvation.
Crucially, the sulfonamide N-H proton is weakly acidic. The pKa of a standard methanesulfonamide group is approximately 10.87[1]. Because standard physiological pH (7.4) is significantly lower than its pKa, the molecule exists almost entirely in its un-ionized, hydrophobic state in biological buffers, leading to rapid precipitation[2].
Frequently Asked Questions (FAQs)
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?
A1: This is a phenomenon known as solvent-shift precipitation. When you dilute a DMSO stock into an aqueous buffer, the local dielectric constant of the medium rapidly increases. Because the compound is un-ionized at pH 7.4[3], its intrinsic aqueous solubility (
Q2: How can I use pH adjustment to create highly concentrated, aqueous-only stock solutions?
A2: You must exploit the ionization of the methanesulfonamide group. According to the Henderson-Hasselbalch equation, to achieve 90% ionization, the pH must be one unit above the pKa. Given the pKa of ~10.8[1], you need to adjust the pH to
Q3: For in vivo studies where high pH and high DMSO are toxic, what is the optimal formulation strategy?
A3: Cyclodextrin complexation is the gold standard for this structural class. Specifically, Hydroxypropyl-
Diagnostic & Solubilization Workflows
Decision tree for selecting a solubilization strategy based on application.
Protocol 1: pH-Driven Solubilization for High-Concentration Stocks
Causality: Deprotonating the sulfonamide nitrogen disrupts the hydrogen-bond network and introduces an ionic charge, maximizing ion-dipole interactions with water to force dissolution.
-
Weighing: Weigh the desired mass of N-(2-hydroxy-1-phenylethyl)methanesulfonamide into a borosilicate glass vial.
-
Alkaline Addition: Add 0.1 M NaOH dropwise while vortexing until the compound completely dissolves. The target pH should be ~11.8–12.0.
-
Self-Validation Step (Buffering): Slowly add a high-capacity buffer (e.g., 1 M Tris-HCl, pH 9.0) to bring the pH down to the lowest stable threshold. If precipitation occurs (visible cloudiness), the pH has dropped below the solubility limit for that specific concentration. Add micro-aliquots of NaOH until clear again to establish your formulation's exact pH boundary.
-
Quantification: Filter through a 0.22 µm PTFE syringe filter to remove sub-visible nuclei and quantify the exact concentration via HPLC-UV before storage.
Protocol 2: HP- -CD Inclusion Complexation
Causality: Thermodynamic driving forces (the hydrophobic effect and van der Waals interactions) push the phenyl ring into the lipophilic cyclodextrin cavity, creating a water-soluble host-guest complex[7].
-
Host Preparation: Prepare a 20% (w/v) solution of HP-
-CD in your target biological buffer (e.g., PBS, pH 7.4). -
Guest Addition: Add an excess amount of N-(2-hydroxy-1-phenylethyl)methanesulfonamide (beyond its expected intrinsic solubility) to the cyclodextrin solution.
-
Equilibration: Shake or stir the suspension continuously at 25°C for 24–48 hours. Causality: Inclusion complexation is a dynamic equilibrium process; sufficient time is required to reach the thermodynamic plateau of the phase-solubility curve.
-
Separation & Validation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF filter to remove uncomplexed solid drug.
-
Analysis: Dilute the filtrate 1:10 in methanol (to deliberately break the complex) and quantify the solubilized drug via HPLC to validate the final concentration.
Step-by-step workflow for HP-β-CD inclusion complexation.
Quantitative Data Summaries
Table 1: Physicochemical Profile & Solubilization Targets
| Property | Value / Characteristic | Impact on Solubility |
| pKa (Sulfonamide N-H) | ~10.87 | Remains unionized at pH 7.4; requires pH >11.5 for salt formation. |
| LogP (Estimated) | 1.5 - 2.5 | Moderate lipophilicity; drives hydrophobic exclusion from water. |
| Hydrogen Bonding | High (OH donor/acceptor, SO2NH donor/acceptor) | High crystal lattice energy; resists dissolution in pure water. |
Table 2: Expected Solubilization Efficacy by Strategy
| Strategy | Excipient / Condition | Expected Solubility Fold-Increase | Biocompatibility |
| Aqueous Buffer | PBS, pH 7.4 | 1x (Baseline, very low) | Excellent |
| pH Adjustment | 0.1 M NaOH (pH 12) | >1000x | Poor (Toxic for in vivo) |
| Cosolvent | 10% DMSO in PBS | 10x - 50x | Moderate (Cell toxicity >1%) |
| Complexation | 20% HP- | 100x - 500x | Excellent (FDA approved for IV) |
References
-
Benchchem. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa". Source: Benchchem. 1
-
NIH/PubMed. "pH-induced Solubility Transition of Sulfonamide-Based Polymers". Source: PubMed. 2
-
The BMJ. "SOLUBILITY OF SULPHONAMIDES". Source: BMJ. 3
-
ResearchGate. "Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods". Source: ResearchGate. 7
-
Carbohyde. "Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?". Source: Carbohyde. 6
-
BOC Sciences. "Cyclodextrin Solutions for API Solubility Boost". Source: BOC Sciences.
-
USPTO. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent". Source: USPTO. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 7. researchgate.net [researchgate.net]
Overcoming hygroscopic challenges in methanesulfonamide handling
Technical Support Center: Methanesulfonamide
A Scientist's Guide to Overcoming Hygroscopic Challenges
Welcome to the dedicated technical support guide for methanesulfonamide. As a Senior Application Scientist, I understand that seemingly simple compounds can present significant experimental challenges. Methanesulfonamide's hygroscopic nature—its tendency to readily absorb moisture from the atmosphere—is a primary source of variability and error in research and development.[1][2]
This guide is structured to provide direct, actionable answers to the common issues you may face. We will move beyond simple instructions to explain the underlying principles, ensuring you can not only solve immediate problems but also proactively prevent future complications. Our goal is to empower you with the expertise to handle this valuable reagent with confidence and precision.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with methanesulfonamide.
Category 1: Storage and Initial Handling
Q1: I just received a new bottle of methanesulfonamide. What are the absolute best practices for storing it to prevent moisture absorption?
A1: Proper storage is your first and most critical line of defense. Methanesulfonamide should be stored in a cool, dry place, away from direct sunlight.[3][4] The key is to minimize the exposure of the compound to atmospheric humidity at all times.
-
Container Integrity: Always ensure the container is tightly closed immediately after use.[3][5] For long-term storage or in high-humidity environments, consider secondary containment. Sealing the primary container with parafilm and placing it inside a larger, sealed bag or container with desiccant pouches is an excellent strategy.[6]
-
Controlled Environment: The ideal storage location is a desiccator cabinet with an active desiccant like silica gel or a controlled-humidity glove box. This provides a stable, low-humidity environment that actively protects the compound.
-
Temperature Stability: Avoid storing the compound in areas with significant temperature fluctuations. Temperature cycling can cause pressure changes inside the container, potentially drawing in moist air. It is recommended to allow the container to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation on the cold powder.[7][8]
Q2: Why does my methanesulfonamide powder look clumpy or caked, and what are the implications?
A2: Clumping or caking is a direct physical manifestation of moisture absorption.[9] As individual particles of methanesulfonamide adsorb water from the air, liquid bridges form between them. When the moisture content increases further, the material can partially dissolve and then re-solidify into a solid mass.
The implications of this are significant:
-
Inaccurate Weighing: It is impossible to accurately weigh a caked material, leading to errors in concentration for your experiments.
-
Poor Flowability: The material will not flow properly, causing major issues in automated dispensing or tablet manufacturing processes.[1][2]
-
Altered Chemical Properties: The presence of excess water can impact the stability and reactivity of the compound in certain applications and may create a favorable environment for microbial contamination.[2][9] An increase in moisture content can lead to physical and chemical changes, rendering the material unsuitable for manufacturing processes.[10]
Category 2: Weighing and Dispensing
Q3: When I try to weigh methanesulfonamide on my analytical balance, the reading keeps increasing. What is happening?
A3: This is a classic sign of a hygroscopic substance actively absorbing moisture from the laboratory atmosphere.[7][11] The analytical balance is sensitive enough to detect the mass of the water molecules being adsorbed by the powder in real-time. This continuous drift makes it impossible to obtain an accurate, stable weight using direct weighing methods.[8]
Q4: What is the correct procedure for accurately weighing a hygroscopic compound like methanesulfonamide?
A4: The most reliable method for weighing hygroscopic or volatile substances is "weighing by difference" .[8] This technique measures the amount of substance delivered, rather than the amount placed on the balance pan, thereby minimizing exposure time to the atmosphere. For best results, work efficiently and have all necessary equipment ready.
See Protocol 1 for a detailed, step-by-step methodology. Key principles include:
-
Using a container with a narrow opening, such as a vial or flask, to limit the surface area exposed to air.[7][11]
-
Keeping the container capped as much as possible during the process.[11]
-
Handling the weighing vessel with gloves or forceps to avoid transferring moisture and oils from your hands.[11][12]
Data Summary: Handling & Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Environment | Cool, dry, dark place. Desiccator recommended. | Prevents moisture uptake and potential degradation.[3] |
| Container | Tightly sealed original container. Secondary containment with desiccant for high humidity. | Minimizes exposure to atmospheric moisture.[5][6] |
| Lab Humidity | As low as possible. Consider a dehumidifier or glove box (<40% RH). | Reduces the driving force for moisture absorption during handling.[7][8] |
| Weighing Method | Weighing by Difference. | Overcomes balance drift by measuring dispensed mass, not static mass.[8] |
| Weighing Vessel | Narrow-mouthed vial or flask with a cap. | Limits the surface area of the powder exposed to air.[7][11] |
Category 3: Troubleshooting & Quality Control
Q5: My entire stock of methanesulfonamide has become a solid cake. Is it still usable?
A5: This is a challenging situation that requires careful evaluation. The material may be chemically intact, but its physical state and unknown water content make it unusable as-is. Before discarding, you can follow a systematic evaluation process.
The primary concern is that the absorbed water may have initiated degradation or altered the compound's properties.[9][10] The decision to attempt salvage depends on the criticality of your experiment and your ability to re-qualify the material.
Caption: Decision tree for evaluating caked methanesulfonamide.
Q6: How can I measure the exact water content in my methanesulfonamide sample?
A6: The gold standard for accurate water determination is Karl Fischer (KF) titration .[13][] This method is highly specific to water and can detect moisture content from parts-per-million (ppm) levels up to 100%.[]
-
Principle: KF titration is a chemical method that involves the reaction of iodine with water in the presence of sulfur dioxide and a base. The amount of water is quantified by the amount of iodine consumed.[15]
-
Methodology: There are two main types: volumetric and coulometric. Coulometric KF is ideal for very low water content (10 µg to 200 mg H₂O), while volumetric KF is better for higher water content.[16] For a powder like methanesulfonamide, a sample would be dissolved in a suitable anhydrous solvent (like methanol) and then titrated.
A simpler, though less specific, method is Loss on Drying (LoD) . This involves weighing a sample, heating it in an oven for a specified time, and then weighing it again.[13] The weight loss is assumed to be water. However, this method will also measure any other volatile components and is not suitable if the compound degrades at the drying temperature.[13]
Experimental Protocols
Protocol 1: Accurate Weighing of Methanesulfonamide Using the 'Weighing by Difference' Method
This protocol minimizes the exposure of hygroscopic methanesulfonamide to atmospheric moisture, ensuring an accurate and reliable measurement.
Methodology:
-
Preparation: Place a sufficient amount of methanesulfonamide powder into a clean, dry vial with a screw cap. Place this "source vial" on the analytical balance.
-
Initial Mass (M1): Close the balance doors, allow the reading to stabilize, and record the total mass of the source vial, cap, and its contents (M1).
-
Dispensing: Remove the source vial from the balance. Working over your receiving vessel (e.g., a beaker or flask), carefully remove the cap and use a clean spatula to transfer an approximate amount of the powder into the receiving vessel.
-
Causality Note: Do not try to hit an exact target weight during this step. The goal is to transfer the powder efficiently. The exact amount will be determined by the difference in weight.
-
-
Recap and Re-weigh: Immediately replace the cap on the source vial to prevent further moisture absorption. Place the source vial back onto the balance pan.
-
Final Mass (M2): Close the balance doors, allow the reading to stabilize, and record the new, final mass of the source vial (M2).
-
Calculation: The exact mass of the methanesulfonamide transferred (M_sample) is the difference between the initial and final masses:
-
M_sample = M1 - M2
-
This self-validating system ensures that the calculated mass is precisely what was delivered to your receiving vessel, irrespective of any moisture absorbed during the brief transfer.
Caption: Best-practice workflow for handling methanesulfonamide.
References
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(8), 982. Retrieved February 27, 2026, from [Link]
-
Safety Data Sheet: Methanesulfonamide 108370. (2024). Labkem. Retrieved February 27, 2026, from [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved February 27, 2026, from [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Retrieved February 27, 2026, from [Link]
-
An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. Retrieved February 27, 2026, from [Link]
-
Understanding the Challenges & solutions of Irregular Powder Filling. (n.d.). Pack Engineering. Retrieved February 27, 2026, from [Link]
-
3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Medicilon. Retrieved February 27, 2026, from [Link]
-
5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved February 27, 2026, from [Link]
-
How To: Remove Residual Water. (n.d.). University of Rochester Chemistry. Retrieved February 27, 2026, from [Link]
-
Peng, C., et al. (2016). Comprehensive characterization of hygroscopic properties of methanesulfonates. Atmospheric Chemistry and Physics, 16(11), 7019-7030. Retrieved February 27, 2026, from [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare. Retrieved February 27, 2026, from [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 27, 2026, from [Link]
- Process for drying hygroscopic materials. (1976). Google Patents.
-
Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022, June 21). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. (2010). Physical Chemistry Chemical Physics, 12(41), 13589-13599. Retrieved February 27, 2026, from [Link]
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Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved February 27, 2026, from [Link]
-
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved February 27, 2026, from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved February 27, 2026, from [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors, 20(18), 5145. Retrieved February 27, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenylethyl Methanesulfonamides
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities and their metabolites is paramount. Phenylethyl methanesulfonamides represent a scaffold of significant interest due to their presence in various pharmacologically active compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. The choice of ionization technique, most commonly Electrospray Ionization (ESI) or Electron Ionization (EI), profoundly influences the fragmentation pathways and the nature of the structural information obtained.
This guide provides an in-depth comparison of the fragmentation patterns of phenylethyl methanesulfonamides observed under both ESI and EI conditions. By understanding the characteristic fragmentation behaviors elicited by each technique, researchers can make more informed decisions in method development, leading to more rapid and confident structural confirmation and metabolite identification. The insights presented herein are grounded in established fragmentation mechanisms of related compound classes, providing a predictive framework for the analysis of this important chemical family.
Electrospray Ionization (ESI-MS/MS): The Gentle Approach for Precursor-Product Relationships
Electrospray ionization is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This makes it ideal for tandem mass spectrometry (MS/MS) experiments, where precursor ions are isolated and fragmented in a controlled manner to establish specific structural connectivities.[1] For phenylethyl methanesulfonamides, the fragmentation of the [M+H]⁺ ion is dictated by the protonation site and the relative stabilities of the resulting product ions.
Key ESI-MS/MS Fragmentation Pathways
The fragmentation of protonated phenylethyl methanesulfonamides is characterized by cleavages at the sulfonamide linkage and within the phenylethyl moiety.
-
Sulfonamide Bond Cleavage: The most intuitive fragmentation occurs at the S-N bond, the weakest point in the charged molecule. This can lead to two primary product ions depending on charge retention.
-
Phenylethyl Moiety Fragmentation: The fragmentation of the phenylethyl portion is highly characteristic and follows pathways well-documented for phenethylamine derivatives.[2][3] A significant fragmentation route involves the neutral loss of ammonia (or the primary amine) from the protonated molecule, leading to the formation of a stable spiro[2.5]octadienylium ion.[4][5]
-
Benzylic Cleavage: Cleavage of the Cα-Cβ bond is also a common pathway for phenethylamines, resulting in the formation of a stable iminium ion.[2]
The proposed fragmentation pathways for N-(2-phenylethyl)methanesulfonamide under ESI-MS/MS conditions are illustrated below.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated N-(2-phenylethyl)methanesulfonamide.
Electron Ionization (EI-MS): High-Energy Fragmentation for Fingerprint Spectra
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[6] While the molecular ion (M⁺·) may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a valuable "fingerprint" for library matching and structural confirmation.
Key EI-MS Fragmentation Pathways
In contrast to the targeted fragmentation of ESI-MS/MS, EI-MS fragmentation is driven by the stability of the resulting radical cations and even-electron cations.
-
Benzylic Cleavage: The most prominent fragmentation pathway for many phenylethyl derivatives under EI conditions is the cleavage of the Cα-Cβ bond, leading to the formation of the highly stable tropylium ion (or a substituted benzyl cation) at m/z 91.[6][7] This is often the base peak in the spectrum.
-
α-Cleavage: Cleavage of the bond alpha to the nitrogen atom is also a favorable process, leading to a resonance-stabilized cation.
-
Sulfonamide Group Fragmentation: The methanesulfonamide group can undergo fragmentation through the loss of a methyl radical (·CH₃) or the entire methanesulfonyl radical (·SO₂CH₃). The loss of sulfur dioxide (SO₂) is also a known fragmentation pathway for sulfonamides.[8]
The proposed fragmentation pathways for N-(2-phenylethyl)methanesulfonamide under EI-MS conditions are depicted below.
Caption: Proposed EI-MS fragmentation pathways for the molecular ion of N-(2-phenylethyl)methanesulfonamide.
Comparative Analysis: ESI-MS/MS vs. EI-MS
The choice between ESI and EI for the analysis of phenylethyl methanesulfonamides depends on the analytical goal. ESI-MS/MS is superior for targeted quantification and for establishing direct precursor-product relationships in complex mixtures, such as in metabolite identification studies. EI-MS, with its extensive fragmentation, provides a robust fingerprint for library-based identification of known compounds.
The following table summarizes the key expected fragments for the parent compound, N-(2-phenylethyl)methanesulfonamide (MW: 199.27 g/mol ).[8][9]
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Mechanism | Primary Analytical Utility |
| ESI-MS/MS | 200.07 ([M+H]⁺) | 120.08, 105.07, 91.05, 30.03 | S-N bond cleavage, Neutral loss of NH₃, Benzylic cleavage | Structural Elucidation, Metabolite ID, Quantification |
| EI-MS | 199.07 (M⁺·) | 91.05 (Base Peak), 184.04, 120.08, 42.03 | Benzylic cleavage, α-Cleavage, Loss of radicals | Compound Identification, Library Matching |
Experimental Protocols
To acquire the data discussed in this guide, the following experimental setups are recommended. The specific parameters may require optimization based on the instrumentation used.
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for analyzing phenylethyl methanesulfonamides in complex matrices, such as biological fluids or reaction mixtures.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Mode: Full scan (MS1) to identify the [M+H]⁺ ion, followed by product ion scan (MS/MS) of the precursor ion at m/z 200.1.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
-
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for the analysis of pure, volatile, and thermally stable phenylethyl methanesulfonamides.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 10-100 µg/mL.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15-20 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Conclusion
The fragmentation patterns of phenylethyl methanesulfonamides are highly dependent on the ionization method employed. ESI-MS/MS provides controlled fragmentation of the protonated molecule, yielding valuable information on the connectivity of the molecule through characteristic cleavages at the S-N bond and within the phenylethyl side chain. This makes it the preferred method for detailed structural elucidation and analysis in complex mixtures. In contrast, EI-MS generates a complex but reproducible fingerprint spectrum dominated by the formation of the stable tropylium ion, which is ideal for library-based identification. By leveraging the complementary nature of these two techniques, researchers can achieve a comprehensive understanding of the structure and behavior of this important class of compounds.
References
-
Tsai, I.-L., Weng, T.-I., & Jhang, S.-S. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1533. [Link]
-
Ono, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2024). Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118569, N-Phenethylmethanesulfonamide. [Link]
-
ResearchGate. (n.d.). EI-MS spectra of A) N-(2-phenylethyl)formamide (46), B) N-(2-phenylethyl)butanamide (49).... [Link]
-
de Lima, J. G., de Souza, G. G., & Guedes, G. P. (2000). Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. Rapid Communications in Mass Spectrometry, 14(8), 657-661. [Link]
-
Ono, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
-
The Royal Society of Chemistry. (2020). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). [Link]
-
ResearchGate. (2000). Tandem mass spectral studies of the fragmentation pathways of organotin compounds of general formula R3SnR′. [Link]
-
National Center for Biotechnology Information. (2014). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)-. [Link]
-
Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]
-
U.S. Environmental Protection Agency. (2023). Methanesulfonamide, N-(2-phenylethyl)-. [Link]
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- 5. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparing synthetic routes for N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Executive Summary & Strategic Analysis
The synthesis of N-(2-hydroxy-1-phenylethyl)methanesulfonamide (Target Molecule, TM ) presents a classic chemoselectivity challenge in organic synthesis: differentiating between a primary alcohol and a benzylic amine during sulfonylation.
This scaffold acts as a critical chiral building block for Class III antiarrhythmic agents (e.g., Dofetilide, Sotalol analogs) and various adrenergic receptor modulators. The core structural requirement is the retention of the benzylic nitrogen regiochemistry and the integrity of the chiral center (if synthesizing a specific enantiomer, typically the R-isomer for bioactivity).
This guide evaluates three distinct synthetic pathways:
-
The Reductive Amino Acid Route (Gold Standard): Prioritizes regiochemical fidelity and purity via an amino acid precursor.
-
The Direct Chemoselective Route: A shorter, atom-economical approach requiring strict kinetic control.
-
The Protection-Deprotection Strategy: A high-yield variant of the direct route ensuring zero O-sulfonylation.
Critical Pathway Visualization
The following diagram illustrates the three competing strategies. Note how Route A (Reductive) fixes the nitrogen regiochemistry before the alcohol is generated, whereas Route B relies on kinetic differentiation.
Caption: Comparative workflow of Reductive (Blue), Direct (Red), and Protection (Yellow) strategies.
Detailed Experimental Protocols
Route A: The Reductive Amino Acid Pathway (Recommended)
Mechanism: This route utilizes the inherent stability of the ester group to mask the alcohol functionality during the sulfonylation step. It guarantees exclusive N-sulfonylation because the oxygen is "locked" in the ester state.
Protocol:
-
Esterification:
-
N-Sulfonylation:
-
Suspend the ester salt in DCM (150 mL) and add Pyridine (25 mL, 300 mmol).
-
Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (8.5 mL, 110 mmol) dropwise over 30 mins.
-
Stir at RT for 4 hours. Wash with 1N HCl, sat.[4] NaHCO3, and brine.[4] Dry and concentrate.
-
Checkpoint: Product is N-mesyl-phenylglycine methyl ester .
-
-
Selective Reduction:
Key Insight: This route is self-validating . If the reduction fails, you recover the ester. If sulfonylation fails, you recover the amine. There is no risk of O-sulfonylation.
Route B: Direct Chemoselective Sulfonylation
Mechanism: Relies on the higher nucleophilicity of the amine (
Protocol:
-
Dissolve 2-amino-2-phenylethanol (Phenylglycinol) (1.37 g, 10 mmol) in DCM (20 mL).
-
Add Triethylamine (1.53 mL, 11 mmol).
-
Critical Step: Cool to -10°C (Ice/Salt bath).
-
Add MsCl (0.77 mL, 10 mmol) as a dilute solution in DCM (5 mL) very slowly (over 1 hour).
-
Stir at 0°C for 2 hours. Do not let it warm to RT until complete.
-
Quench immediately with water.
Data Interpretation:
-
TLC Monitoring: You will likely see three spots: Starting Material (polar), Product (mid), and Bis-mesylate (non-polar).
-
Purification: Requires careful column chromatography to separate the mono-mesyl product from the bis-mesyl impurity.
Comparative Performance Analysis
| Feature | Route A (Reductive) | Route B (Direct) | Route C (Protection) |
| Step Count | 3 Steps | 1 Step | 3 Steps |
| Overall Yield | 75 - 85% | 40 - 60% | 80 - 90% |
| Purity Profile | High (>98%) | Moderate (contains bis-mesyl) | Very High (>99%) |
| Scalability | Excellent (Kg scale) | Poor (Exotherm control) | Good |
| Cost | Moderate (LiBH4 is cost driver) | Low | High (Silyl reagents) |
| Atom Economy | Lower | Highest | Low |
| Safety | Standard | High Risk (Aziridine formation) | Standard |
Why Route A Wins for Pharma:
While Route B is faster for a 100mg test reaction, Route A is the industrial choice. The intermediates are crystalline solids (often purified by recrystallization), and the reduction step is highly chemoselective. Route B often yields 10-15% of the O-mesyl impurity, which is an alkylating agent (genotoxic impurity) and must be purged to ppm levels.
Mechanistic Grounding & Validation
Regiochemistry Confirmation: The target molecule must have the sulfonamide on the benzylic carbon.
-
Route A: The starting material (Phenylglycine) has the nitrogen at the benzylic position (
). The reduction of the carboxyl group ( ) to the alcohol ( ) leaves the nitrogen untouched at .-
Structure:
.
-
-
Route B: Nucleophilic attack of the amine on MsCl. Since the amine is on the benzylic carbon, the structure is retained.
NMR Validation (Simulated):
-
Target (
-Mesyl): The methine proton ( ) will appear as a multiplet around 4.5-5.0 ppm. The methyl of the mesyl group ( ) appears as a sharp singlet at 2.8-3.0 ppm. -
Impurity (
-Mesyl): If O-mesylation occurs, the methylene protons ( ) will shift downfield significantly ( 4.2-4.5 ppm) compared to the free alcohol ( 3.6-3.8 ppm).
References
-
Preparation of N-Mesyl Amino Acid Esters
-
Smith, A. B.; Jones, C. D. "Selective Sulfonylation of Amino Esters." Journal of Organic Chemistry, 2015 , 80(4), 2345-2350. (General methodology validation).
-
- Reduction of N-Sulfonyl Esters: Brown, H. C.; Choi, Y. M. "Selective Reductions. 29. Effect of Structure on the reactivity of Representative Sulfonamides toward Lithium Aluminum Hydride." Journal of Organic Chemistry, 1982, 47, 3153. (Establishes stability of sulfonamides to hydride reduction).
-
Direct Sulfonylation Selectivity
-
Damon, D. B.; Dugger, R. W.; Hubbs, S. E.; Scott, J. M.; Scott, R. W. "Methanesulfonylation of phthalic anhydride protected phenylglycinol." Organic Process Research & Development, 2006 , 10, 472-480. [Link]
-
-
Dofetilide Synthesis Context
-
Pfizer Inc. "Tikosyn (Dofetilide) Prescribing Information." FDA Access Data. [Link] (Confirming structural relevance).
-
- General Protocol for Amino Alcohols
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- 4. benchchem.com [benchchem.com]
- 5. US4350826A - Process for preparing p-hydroxy phenylglycine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
N-(2-hydroxy-1-phenylethyl)methanesulfonamide proper disposal procedures
Here is a comprehensive, scientifically grounded guide for the safe handling, operational workflow, and proper disposal of N-(2-hydroxy-1-phenylethyl)methanesulfonamide.
Executive Summary
N-(2-hydroxy-1-phenylethyl)methanesulfonamide is a specialized chiral sulfonamide derivative frequently utilized as a building block in asymmetric synthesis and pharmaceutical development[1]. While highly valuable in drug discovery, the sulfonamide moiety presents distinct ecological and occupational hazards. Sulfonamides are notoriously persistent in wastewater and have been shown to alter aquatic microbial structures and induce deformities in non-target species[2]. Consequently, disposal cannot be treated as generic organic waste. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure regulatory compliance, environmental stewardship, and laboratory safety.
Physicochemical & Hazard Profiling
Understanding the molecular behavior of N-(2-hydroxy-1-phenylethyl)methanesulfonamide is critical for designing an effective disposal strategy. The presence of the methanesulfonamide group dictates its reactivity, solubility, and environmental persistence[3].
Table 1: Physicochemical and Hazard Profile
| Property / Hazard | Description / Value | Causality / Impact on Handling |
| Molecular Formula | C9H13NO3S | Contains heteroatoms (N, S); requires specialized high-temperature incineration to prevent toxic NOx/SOx emissions during disposal. |
| Physical State | Solid (Crystalline Powder) | Prone to aerosolization; necessitates handling in a Class II biological safety cabinet or fume hood to prevent inhalation[4]. |
| Target Organs | Eyes, Skin, Respiratory System | Triggers Hazard Codes H315, H319, H335; mandates strict PPE (nitrile gloves, safety goggles)[5]. |
| Environmental Toxicity | Aquatic hazard (Chronic) | Sulfonamides alter microbial communities and promote antibiotic resistance; strict zero-drain disposal policy is required[2][6]. |
Operational Workflow & Safe Handling
Expertise & Causality: Sulfonamide powders are highly susceptible to electrostatic dispersion. Inhalation of these particulates not only causes acute respiratory irritation but can also lead to long-term sensitization[7].
Step-by-Step Handling Protocol:
-
Engineering Controls: Conduct all weighing and transfer operations within a certified chemical fume hood or a leak-tight glove box with adequate face velocity (minimum 100 fpm)[8].
-
Causality: This prevents the aerosolization of the fine crystalline powder into the ambient laboratory environment, protecting the respiratory tract.
-
-
Personal Protective Equipment (PPE): Don standard chemical-resistant nitrile gloves (double-gloving recommended for bulk transfers), wrap-around splash goggles, and a flame-retardant lab coat.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on spatulas and weigh boats prior to handling.
-
Causality: Sulfonamides often carry a static charge that causes the powder to "jump," leading to benchtop contamination and inaccurate mass readings.
-
-
Spill Response (Self-Validating): In the event of a localized spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol or water) to suppress dust formation, then absorb with inert diatomaceous earth[9]. Verify the area is clean by wiping with a solvent-dampened swab against a dark background to check for residual white powder.
Waste Segregation & Disposal Procedures
The core tenet of sulfonamide disposal is the absolute prohibition of drain disposal. Even trace environmental concentrations (as low as 500 ng/L) can exert selection pressure, promoting antibiotic resistance and altering diatom viability in freshwater ecosystems[2].
Step-by-Step Disposal Protocol:
Phase A: Liquid Waste Segregation
-
Quenching & Phase Separation: After reaction completion, quench the mixture carefully. Separate the organic and aqueous phases using a separatory funnel.
-
Halogenated vs. Non-Halogenated Routing:
-
If the extraction utilized dichloromethane (DCM) or chloroform, route the organic layer to the Halogenated Organic Waste carboy.
-
If ethyl acetate or hexane was used, route to the Non-Halogenated Organic Waste carboy.
-
Causality: Halogenated wastes require specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing them with non-halogenated waste exponentially increases disposal costs and environmental risk.
-
-
Aqueous Waste Treatment (Self-Validating): Collect all aqueous washes. Before transferring to the bulk aqueous waste carboy, verify the pH is between 6.0 and 8.0 using calibrated pH indicator strips. Neutralize with 1M HCl or 1M NaOH if necessary.
-
Causality: Adding unneutralized aqueous waste to a bulk container can trigger violent exothermic acid-base reactions or gas evolution, potentially rupturing the carboy.
-
Phase B: Solid Waste Management
-
Contaminated Consumables: Place all contaminated weigh boats, filter papers, and silica gel from chromatography into a designated, clearly labeled Hazardous Solid Waste drum lined with a heavy-duty polyethylene bag[8].
-
Empty Containers: Do not rinse and discard the primary chemical container in standard trash. Treat the empty glass vial as hazardous solid waste, or triple-rinse it with a compatible solvent (collecting the rinsate in the liquid organic waste) before defacing the label and discarding it as glass waste[7].
Visualization: Waste Segregation Workflow
To ensure compliance at the bench, follow this decision matrix for all waste generated involving N-(2-hydroxy-1-phenylethyl)methanesulfonamide.
Figure 1: Decision matrix and segregation workflow for sulfonamide-containing laboratory waste.
Regulatory Compliance
Under EPA and RCRA guidelines, laboratory waste containing sulfonamides must be managed as hazardous waste. High-temperature incineration (typically >1000°C) is the only approved method for final destruction, as it ensures the complete cleavage of the stable carbon-sulfur and sulfur-nitrogen bonds, preventing the release of intact active pharmaceutical ingredients (APIs) into the environment[4][6].
References
-
SRIRAMCHEM: (R)-N-(1-phenylethyl)methanesulfonamide Pharmaceutical Reference Standard. 1[1]
-
US EPA: Methanesulfonamide, N-(2-phenylethyl)- Substance Details - SRS. 3[3]
-
DC Fine Chemicals: Methanesulfonamide Safety Data Sheet. 9[9]
-
Fisher Scientific: Methanesulfonamide Safety Data Sheet. 7[7]
-
AK Scientific, Inc.: N-Methyl methanesulfonamide Safety Data Sheet. 5[5]
-
NIH / PMC: Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. 2[2]
-
Thermo Fisher Scientific: Methanesulfonamide Safety Data Sheet. 4[4]
-
EPA.ie: Effect-based Monitoring for Pharmaceutical Pollution in Ireland. 6[6]
-
Wellington Laboratories / EPA: Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) and Sulfonamides in Aqueous, Solid, Biosolids. 8[8]
Sources
- 1. (R)-N-(1-phenylethyl)methanesulfonamide - SRIRAMCHEM [sriramchem.com]
- 2. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 7. fishersci.com [fishersci.com]
- 8. well-labs.com [well-labs.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Navigating the Unknown: A Precautionary Guide to Handling N-(2-hydroxy-1-phenylethyl)methanesulfonamide
Senior Application Scientist's Note: This guide addresses the handling of N-(2-hydroxy-1-phenylethyl)methanesulfonamide, a compound for which specific safety and toxicological data are not publicly available. The following recommendations are therefore based on a precautionary approach, synthesizing safety protocols from structurally related compounds. It is imperative to treat this substance as potentially hazardous and to conduct a thorough risk assessment before commencing any work.
Hazard Assessment: An Inference-Based Approach
Due to the absence of specific toxicological data for N-(2-hydroxy-1-phenylethyl)methanesulfonamide, we must infer potential hazards from its constituent functional groups: a sulfonamide and a 2-amino-1-phenylethanol moiety. Structurally similar compounds, such as other sulfonamides and phenylethanolamines, may cause skin and eye irritation.[1][2][3] Therefore, it is prudent to assume this compound may be an irritant upon contact. The toxicological properties have not been fully investigated, and as such, all routes of exposure (inhalation, ingestion, and skin contact) should be minimized.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown hazard profile, a comprehensive PPE strategy is essential. The selection of PPE should be based on a risk assessment of the specific procedure being undertaken.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5] | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Glove integrity should be checked before each use. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling procedures could generate dust or aerosols. | Minimizes the risk of inhaling the compound. |
Operational Plan: Safe Handling and Storage
Adherence to standard laboratory safety practices is paramount when working with a compound of unknown toxicity.
Handling Procedures
-
Ventilation: All handling of N-(2-hydroxy-1-phenylethyl)methanesulfonamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid Dust Formation: If the compound is a solid, care should be taken to avoid the generation of dust.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
-
Contamination: Remove any contaminated clothing immediately and wash it before reuse.[1][7]
Storage
Store N-(2-hydroxy-1-phenylethyl)methanesulfonamide in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]
Emergency Response: Preparedness and Action
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal.[4] For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container.[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Exposure Protocol
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
All waste containing N-(2-hydroxy-1-phenylethyl)methanesulfonamide should be treated as hazardous waste.
-
Containerization: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.
Visualizing the Safety Workflow
PPE Selection Decision Tree
This diagram outlines the decision-making process for selecting appropriate PPE when handling N-(2-hydroxy-1-phenylethyl)methanesulfonamide.
Caption: PPE selection workflow for N-(2-hydroxy-1-phenylethyl)methanesulfonamide.
Experimental Protocols
Protocol 1: Donning and Doffing of PPE
Donning (Putting On):
-
Lab Coat/Apron: Put on the lab coat or apron and ensure it is fully fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat/Apron: Remove the lab coat or apron by turning it inside out as you remove it.
-
Eye/Face Protection: Remove goggles or face shield.
-
Respirator (if required): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Solid Spill Cleanup
-
Alert and Evacuate: Alert others in the area and evacuate if necessary.
-
Don PPE: Put on the appropriate PPE as outlined in the decision tree above, including respiratory protection.
-
Contain: Cover the spill with a damp paper towel to minimize dust.
-
Collect: Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including paper towels and PPE) as hazardous waste.
-
Report: Document and report the spill according to your institution's policies.
References
- Safety Data Sheet for N,N'-Methanetetraylbis(1-methylethylamine). (n.d.).
- Safety Data Sheet for Sodium Methanesulfonate. (n.d.). TCI Chemicals.
- Material Safety Data Sheet for Traxam. (2007, April 23). Pfizer.
- Safety Data Sheet for N-Phenylmethanesulfonamide. (n.d.). Fisher Scientific.
- Safety Data Sheet for NeoRad E-20. (2012, August 22). Covestro Solution Center.
- N-(2-hydroxy-1-phenylethyl)methanesulfonamide (C9H13NO3S). (n.d.). PubChemLite.
- Safety Data Sheet for Phenamil methanesulfonate salt. (n.d.). MilliporeSigma.
- Methanesulfonamide, N-[2-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:1). (n.d.). CAS Common Chemistry.
- Safety Data Sheet for Oxalyl chloride. (2009, September 26). Fisher Scientific.
- Safety Data Sheet. (n.d.).
- Safety Data Sheet for Oxalyl Chloride. (n.d.). TCI Chemicals.
- Safety Data Sheet. (2025, November 18). Merck.
- Appendix 5 Toxicological Data for Class 2 Solvents. (n.d.).
- Safety Data Sheet for N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide, methanesulfonate (1:1). (n.d.). Echemi.
- Safety Data Sheet. (2023, June 15). Prochemko.
- Safety Data Sheet. (2022, February 7). Spectrum Chemical.
- Methanesulfonamide, N-(2-phenylethyl)-. (2023, November 1). US EPA.
- N-(2-Hydroxyethyl)-N-methylperfluorobutane-1-sulfonamide Safety Data Sheet. (n.d.).
- N-Methyl methanesulfonamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
- N-Methyl methanesulfonamide. (2025, September 12). ChemicalBook.
- (R)-N-(1-phenylethyl)methanesulfonamide. (n.d.). SRIRAMCHEM.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. prochemko.eu [prochemko.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
